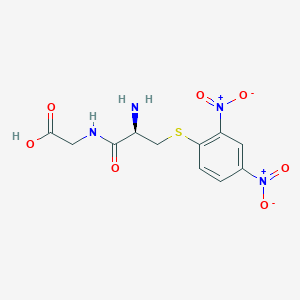
S-(2,4-Dinitrophenyl)-L-cysteinylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2,4-Dinitrophenyl)-L-cysteinylglycine: is a synthetic compound that combines the properties of 2,4-dinitrophenyl groups with the amino acids L-cysteine and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,4-Dinitrophenyl)-L-cysteinylglycine typically involves the reaction of 2,4-dinitrophenylhydrazine with L-cysteine and glycine. The process begins with the preparation of 2,4-dinitrophenylhydrazine, which is then reacted with L-cysteine in the presence of a suitable solvent and catalyst. The resulting intermediate is further reacted with glycine to form the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: S-(2,4-Dinitrophenyl)-L-cysteinylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break these disulfide bonds, reverting the compound to its original form.
Substitution: The 2,4-dinitrophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents like dithiothreitol (DTT) and β-mercaptoethanol are used.
Substitution: Nucleophiles such as amines and thiols can react with the 2,4-dinitrophenyl group under mild conditions
Major Products Formed:
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the original thiol-containing compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: S-(2,4-Dinitrophenyl)-L-cysteinylglycine is used as a reagent in analytical chemistry for the detection and quantification of carbonyl compounds. It forms stable derivatives with aldehydes and ketones, which can be analyzed using techniques like chromatography and spectroscopy .
Biology: In biological research, this compound is used to study protein structure and function. The 2,4-dinitrophenyl group can be used to label specific amino acid residues, allowing researchers to track protein modifications and interactions .
Medicine: Its ability to form stable conjugates with biomolecules makes it a valuable tool for designing targeted therapies and diagnostic agents .
Industry: In industrial applications, this compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
Molecular Targets and Pathways: S-(2,4-Dinitrophenyl)-L-cysteinylglycine exerts its effects through interactions with specific molecular targets, such as proteins and enzymes. The 2,4-dinitrophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their structure and function. This interaction can modulate enzymatic activity, protein-protein interactions, and cellular signaling pathways .
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazine: Used for the detection of carbonyl compounds.
S-(2,4-Dinitrophenyl)-L-cysteine: Similar structure but lacks the glycine residue.
S-(2,4-Dinitrophenyl)-L-glycine: Similar structure but lacks the cysteine residue
Uniqueness: S-(2,4-Dinitrophenyl)-L-cysteinylglycine is unique due to the presence of both L-cysteine and glycine residues, which provide additional functional groups for chemical reactions and interactions. This makes it a versatile compound with a wide range of applications in different fields .
Properties
CAS No. |
69220-95-7 |
|---|---|
Molecular Formula |
C11H12N4O7S |
Molecular Weight |
344.30 g/mol |
IUPAC Name |
2-[[(2R)-2-amino-3-(2,4-dinitrophenyl)sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H12N4O7S/c12-7(11(18)13-4-10(16)17)5-23-9-2-1-6(14(19)20)3-8(9)15(21)22/h1-3,7H,4-5,12H2,(H,13,18)(H,16,17)/t7-/m0/s1 |
InChI Key |
JUMIEBAUMAMDRY-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC[C@@H](C(=O)NCC(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


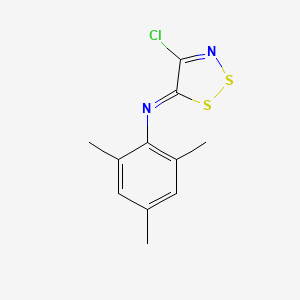
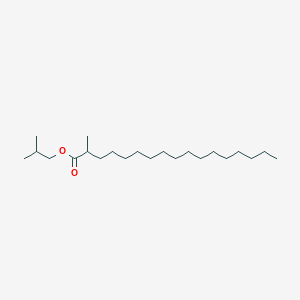

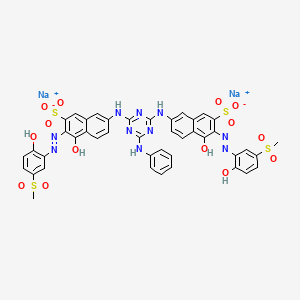
![Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B14472307.png)
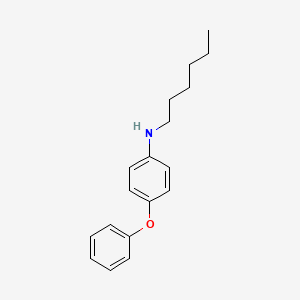
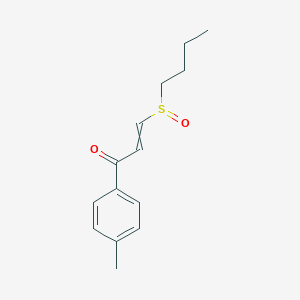


![2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide](/img/structure/B14472321.png)
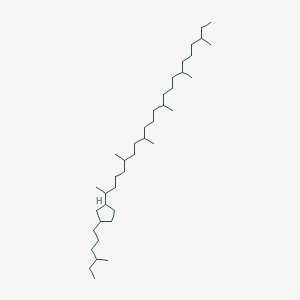
![3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14472329.png)

![2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride](/img/structure/B14472337.png)
